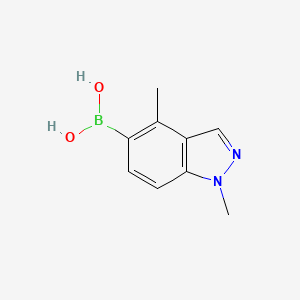

1,4-Dimethyl-1H-indazole-5-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1,4-dimethylindazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BN2O2/c1-6-7-5-11-12(2)9(7)4-3-8(6)10(13)14/h3-5,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHVOUQWKYPARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C2=C(C=C1)N(N=C2)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657261 | |

| Record name | (1,4-Dimethyl-1H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262512-81-1, 1310405-36-7 | |

| Record name | (1,4-Dimethyl-1H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dimethyl-1H-indazole-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Dimethyl-1H-indazole-5-boronic acid: A Key Building Block for Kinase Inhibitors

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone in the design of targeted therapeutics, particularly in the realm of oncology. Among the vast array of functionalized indazoles, 1,4-Dimethyl-1H-indazole-5-boronic acid has emerged as a highly valuable synthetic intermediate. Its strategic placement of a boronic acid moiety on the indazole core allows for its facile incorporation into complex molecular architectures through robust carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1] This guide provides a comprehensive overview of the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the strategic considerations behind the synthetic route, provide detailed experimental protocols, and discuss the critical role of this compound in the generation of next-generation kinase inhibitors.[2][3]

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound is best approached through a retrosynthetic analysis, which allows for the logical deconstruction of the target molecule into readily available starting materials.

Our synthetic strategy commences with the commercially available 4-bromo-2-methylaniline. This starting material undergoes a diazotization followed by an intramolecular cyclization to construct the core indazole ring system, yielding 4-bromo-5-methyl-1H-indazole. The subsequent N-methylation of the indazole nitrogen provides the key intermediate, 5-bromo-1,4-dimethyl-1H-indazole. Finally, a lithium-halogen exchange followed by borylation affords the target molecule, this compound. This route is advantageous due to the relatively low cost of the starting material and the robustness of the chemical transformations involved.

Experimental Protocols

Part 1: Synthesis of the Indazole Core: 4-Bromo-5-methyl-1H-indazole

The construction of the indazole ring is a critical first step. The chosen method, a diazotization of 4-bromo-2-methylaniline followed by in situ cyclization, is a well-established and scalable procedure.

Step 1: Acetylation of 4-Bromo-2-methylaniline

To a stirred solution of 4-bromo-2-methylaniline (1.0 eq) in a suitable solvent such as chloroform, acetic anhydride (1.1 eq) is added dropwise at a temperature maintained below 30 °C. The reaction mixture is stirred at room temperature for 1 hour to ensure complete acetylation.

Step 2: Diazotization and Cyclization

Potassium acetate (1.5 eq) is added to the reaction mixture, followed by the dropwise addition of isoamyl nitrite (1.2 eq). The reaction is typically stirred for several hours at room temperature. The acidic workup with concentrated HCl, followed by basification with 50% aqueous sodium hydroxide to a pH of 8-9, facilitates the cyclization and precipitation of the product. The crude 5-bromo-4-methyl-1H-indazole is then collected by filtration and can be purified by recrystallization from a suitable solvent system like ethyl acetate/heptane.[4]

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (per 100g starting material) | Moles | Molar Equivalents |

| 4-Bromo-2-methylaniline | 186.06 | 100.0 g | 0.537 | 1.0 |

| Acetic Anhydride | 102.09 | 57.2 mL | 0.602 | 1.12 |

| Potassium Acetate | 98.14 | 79.0 g | 0.805 | 1.5 |

| Isoamyl Nitrite | 117.15 | 84.5 mL | 0.645 | 1.2 |

| Chloroform | 119.38 | 1.0 L | - | - |

| Concentrated HCl | 36.46 | 300 mL | - | - |

| 50% Sodium Hydroxide (aq) | 40.00 | As needed for pH adjustment | - | - |

Part 2: N-Methylation of the Indazole Ring

The regioselective methylation of the indazole nitrogen is crucial for obtaining the desired 1,4-dimethylated product. While direct alkylation of indazoles can sometimes lead to a mixture of N1 and N2 isomers, the use of a suitable base and alkylating agent can favor the desired N1-alkylation.

Protocol for N-Methylation

To a solution of 5-bromo-4-methyl-1H-indazole (1.0 eq) in a polar aprotic solvent such as dioxane, cesium carbonate (2.0 eq) is added.[5] Subsequently, methyl tosylate (1.5 eq) is introduced, and the reaction mixture is heated to 90 °C for 2 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 5-bromo-1,4-dimethyl-1H-indazole can be purified by flash column chromatography on silica gel.

Part 3: The Crucial Borylation Step: Synthesis of this compound

The final step in our synthesis is the conversion of the bromo-indazole to the corresponding boronic acid. The classical approach of lithium-halogen exchange followed by quenching with a borate ester is a reliable and high-yielding method.

Protocol for Lithiation-Borylation

-

Safety First: This procedure involves the use of a pyrophoric reagent (n-butyllithium) and requires strict anhydrous and inert atmosphere conditions. All glassware must be oven-dried, and the reaction should be performed under a blanket of argon or nitrogen.

-

Lithiation: A solution of 5-bromo-1,4-dimethyl-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C in a dry ice/acetone bath. To this cooled solution, n-butyllithium (1.1 eq, typically as a solution in hexanes) is added dropwise, ensuring the internal temperature does not rise significantly. The reaction mixture is stirred at -78 °C for 1-2 hours to allow for complete lithium-halogen exchange.

-

Borylation: Triisopropyl borate (1.2 eq) is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours.

-

Workup and Isolation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then triturated with a suitable solvent, such as a mixture of hexanes and ethyl acetate, to induce crystallization. The resulting solid, this compound, is collected by filtration and dried under vacuum.

| Property | Value |

| Molecular Formula | C₉H₁₁BN₂O₂ |

| Molecular Weight | 190.01 g/mol |

| Appearance | White to off-white solid |

| Purity (Typical) | ≥95% |

| Storage Conditions | 2-8°C, under inert atmosphere |

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the two methyl groups, the aromatic protons on the indazole ring, and the hydroxyl protons of the boronic acid group.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all nine carbon atoms in the molecule with their characteristic chemical shifts.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Applications in Drug Discovery: A Gateway to Novel Kinase Inhibitors

This compound is a versatile building block for the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors. The boronic acid functionality serves as a handle for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl moieties at the 5-position of the indazole ring. This is a powerful strategy for exploring the structure-activity relationship (SAR) of potential drug candidates.

The indazole scaffold, particularly when substituted at the 1, 4, and 5-positions, has been shown to be a key pharmacophore for the inhibition of various protein kinases, which are critical targets in cancer therapy.[3] By modifying the aryl or heteroaryl group introduced via the Suzuki-Miyaura coupling, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

Conclusion

The synthesis of this compound presented in this guide provides a reliable and scalable route to a key intermediate in modern drug discovery. The multi-step synthesis, starting from readily available materials, involves robust and well-understood chemical transformations. The final product is a versatile building block that opens the door to the creation of diverse libraries of potential kinase inhibitors and other biologically active molecules. This in-depth guide, with its detailed protocols and strategic insights, is intended to empower researchers to efficiently synthesize this valuable compound and accelerate their drug discovery programs.

References

- Preparation method of 5-bromo-1-methylindazole. Google Patents.

-

1,4-dimethyl-1H-indazol-5-yl-5-boronic acid. MySkinRecipes. Available at: [Link]

-

Supporting Information for [3+2] Cycloaddition of Arynes with Diazo Compounds. Wiley-VCH. Available at: [Link]

-

Standard Lithiation–Borylation A user's guide. Nature. Available at: [Link]

-

Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboronation Methodology. Royal Society of Chemistry. Available at: [Link]

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.

- Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]

-

Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. PubMed. Available at: [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. Wiley Online Library. Available at: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Wiley-VCH. Available at: [Link]

- Synthesis method of indazole compound. Google Patents.

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. Available at: [Link]

-

Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Available at: [Link]

-

INDAZOLE COMPOUNDS AS FGFR KINASE INHIBITORS, PREPARATION AND USE THEREOF. European Patent Office. Available at: [Link]

- Methods of preparing indazole compounds. Google Patents.

- Methods for preparing indazole compounds. Google Patents.

Sources

- 1. 1,4-dimethyl-1H-indazol-5-yl-5-boronic acid [myskinrecipes.com]

- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Dimethyl-1H-indazole-5-boronic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Among the various functionalized indazole building blocks, boronic acid derivatives have emerged as particularly valuable intermediates, primarily due to their versatility in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of 1,4-Dimethyl-1H-indazole-5-boronic acid, a key reagent for the synthesis of complex indazole-containing molecules. We will delve into its chemical and physical properties, provide insights into its synthesis and reactivity, and explore its applications in the landscape of modern drug discovery.

Core Chemical and Physical Properties

This compound is a stable, solid compound at room temperature. The presence of the boronic acid functional group at the 5-position, combined with the specific methylation pattern at the 1 and 4 positions of the indazole ring, imparts unique reactivity and solubility characteristics that are advantageous in organic synthesis.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that this compound is often supplied as a mixture that may contain varying amounts of its anhydride.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BN₂O₂ | [1] |

| Molecular Weight | 190.01 g/mol | [1][3] |

| CAS Number | 1310405-36-7 | [3] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% | [1][3] |

| Storage Temperature | 2-8°C | [3] |

Caption: Molecular Structure of this compound.

Synthesis and Reactivity

The synthesis of this compound generally proceeds through a multi-step sequence that involves the construction of the indazole core, followed by methylation and the introduction of the boronic acid moiety.[1]

General Synthetic Approach

A plausible synthetic route, based on established indazole chemistry, is outlined below.[1][5][6]

Caption: General synthetic workflow for this compound.

Causality in Experimental Choices:

-

Indazole Core Formation: The initial cyclization to form the indazole ring is a fundamental step in many indazole syntheses. The choice of starting materials (a substituted hydrazine and a carbonyl compound) allows for the introduction of various substituents on the benzene ring.

-

Methylation: The use of a methylating agent like dimethyl sulfate is a standard and efficient method for the N-alkylation of heterocycles and, in this case, for the introduction of the methyl group at the 4-position.

-

Halogenation: Introduction of a halogen, typically bromine or iodine, at the 5-position is a strategic step to create a handle for the subsequent palladium-catalyzed borylation.

-

Miyaura Borylation: The Miyaura borylation reaction, using bis(pinacolato)diboron and a palladium catalyst, is a robust and high-yielding method for converting aryl halides to aryl boronate esters.

-

Hydrolysis: The final hydrolysis step converts the boronate ester to the desired boronic acid.

Reactivity in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][3] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl structures, which are common motifs in drug molecules.[7][8]

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Self-Validating Protocol for Suzuki-Miyaura Coupling:

A generalized, self-validating protocol for the Suzuki-Miyaura coupling of this compound is provided below. The success of the reaction is validated by the consumption of starting materials and the formation of the desired product, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the aryl or heteroaryl halide (1.0-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or DMF/H₂O).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Applications in Drug Discovery and Medicinal Chemistry

Indazole-containing compounds exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[9] this compound serves as a crucial building block for the synthesis of complex indazole derivatives with potential therapeutic applications, particularly in the development of kinase inhibitors.[3]

While specific examples directly utilizing this compound in the synthesis of named drug candidates are not prevalent in the public domain, the broader class of indazole boronic acids are key intermediates in the synthesis of several important oncology drugs. For instance, the core indazole structure is present in kinase inhibitors such as Axitinib and Pazopanib. The synthetic strategies for these drugs often involve the coupling of a functionalized indazole moiety with another heterocyclic system, a transformation for which this compound is well-suited.[10][11]

The methylation pattern of this compound can influence the pharmacokinetic properties and binding interactions of the final drug molecule. The methyl group at the N1 position can block metabolic N-dealkylation and fill a hydrophobic pocket in the target protein, while the methyl group at the C4 position can modulate the electronic properties of the indazole ring and provide a vector for further functionalization.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data for related indazole boronic acids suggest that it may be harmful if swallowed and cause skin and eye irritation.[4][12][13]

Recommended Handling Procedures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

-

Avoid inhalation of dust and contact with skin and eyes.[12]

-

In case of contact, flush the affected area with copious amounts of water.[12]

-

Store the compound in a tightly sealed container in a cool, dry place, as boronic acids can be sensitive to moisture.[13]

-

Dispose of waste in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility in Suzuki-Miyaura cross-coupling reactions provides a powerful tool for medicinal chemists and drug discovery scientists to access novel indazole-based compounds. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective application in the development of the next generation of therapeutics.

References

-

MySkinRecipes. (n.d.). 1,4-dimethyl-1H-indazol-5-yl-5-boronic acid. Retrieved January 19, 2026, from [Link]

-

RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved January 19, 2026, from [Link]

-

National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved January 19, 2026, from [Link]

-

Semantic Scholar. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved January 19, 2026, from [Link]

-

CONICET Digital. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. Retrieved January 19, 2026, from [Link]

-

Organic Syntheses. (n.d.). Indazole. Retrieved January 19, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 19, 2026, from [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 19, 2026, from [Link]

-

OUCI. (2012). Synthesis of 1H-indazole: a combination of experimental and theoretical studies. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.

-

ResearchGate. (2012). Synthesis of 1H-indazole: A combination of experimental and theoretical studies. Retrieved January 19, 2026, from [Link]

-

Aladdin. (n.d.). This compound(contains varying amounts of Anhydride). Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Indazole. Retrieved January 19, 2026, from [Link]

-

PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved January 19, 2026, from [Link]

Sources

- 1. Buy this compound | 1262512-81-1; 1310405-36-7 [smolecule.com]

- 2. Indazole - Wikipedia [en.wikipedia.org]

- 3. 1,4-dimethyl-1H-indazol-5-yl-5-boronic acid [myskinrecipes.com]

- 4. 1-Methyl-1H-indazole-5-boronic acid | 590418-08-9 [sigmaaldrich.com]

- 5. Synthesis of 1H-indazole: a combination of experimental and theoretical studies [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 1H-Indazole-5-boronic acid = 95 338454-14-1 [sigmaaldrich.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1,4-Dimethyl-1H-indazole-5-boronic acid: A Key Building Block in Modern Drug Discovery

Introduction: The Emerging Significance of the Indazole Scaffold

The indazole moiety has garnered substantial interest within the medicinal chemistry community, serving as a privileged scaffold in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of targeted therapeutics, particularly in the realm of oncology. Among the diverse array of functionalized indazoles, 1,4-Dimethyl-1H-indazole-5-boronic acid (CAS Number: 1310405-36-7) has emerged as a pivotal building block for the synthesis of complex molecular architectures, most notably kinase inhibitors.[1][2] This guide provides an in-depth technical overview of this versatile reagent, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The key attributes of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1310405-36-7 | [3] |

| Molecular Formula | C₉H₁₁BN₂O₂ | [3] |

| Molecular Weight | 190.01 g/mol | [3] |

| Appearance | Typically a white to off-white solid | [4] |

| Purity | ≥95% | [5] |

| Storage | 2-8°C | [5] |

The methylation at the N1 and C4 positions of the indazole ring is a critical design element. The N1-methyl group precludes the formation of constitutional isomers that can arise in N-unsubstituted indazoles during subsequent reactions. The C4-methyl group, in addition to influencing the electronic properties of the aromatic system, provides a valuable steric and hydrophobic handle for modulating the binding of the final molecule to its biological target.

Caption: this compound

Synthesis and Characterization

Caption: Plausible synthetic route.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, logical synthesis based on established chemical principles for similar compounds.[6][8]

Step 1: N-Methylation of 4-Bromo-5-methyl-1H-indazole

-

To a solution of 4-bromo-5-methyl-1H-indazole (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 equiv.).

-

Stir the suspension at room temperature for 15 minutes.

-

Add methyl iodide (1.2 equiv.) dropwise to the mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-bromo-1,5-dimethyl-1H-indazole.

Step 2: Miyaura Borylation

-

In a flask, combine 4-bromo-1,5-dimethyl-1H-indazole (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (3.0 equiv.).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the mixture by bubbling with argon for 20 minutes.

-

Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).

-

Heat the reaction mixture to 80-90°C and stir for 8-12 hours under an inert atmosphere.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Filter the mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography to yield 1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole.

Step 3: Hydrolysis to the Boronic Acid

-

Dissolve the pinacol ester from Step 2 in a mixture of tetrahydrofuran (THF) and 1N hydrochloric acid.

-

Stir the mixture vigorously at room temperature for 4-6 hours.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Characterization Data (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.1-8.3 (s, 1H, indazole-H3), 7.6-7.8 (d, 1H, indazole-H6), 7.3-7.5 (d, 1H, indazole-H7), 8.0-8.5 (br s, 2H, B(OH)₂), 4.0-4.2 (s, 3H, N-CH₃), 2.5-2.7 (s, 3H, C4-CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 140-142 (C), 135-137 (CH), 130-132 (C), 125-127 (C), 120-122 (CH), 115-117 (C), 108-110 (CH), 35-37 (N-CH₃), 15-17 (C4-CH₃). The carbon attached to boron may be broad or unobserved.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and broad functional group tolerance.[2][11]

Caption: Suzuki-Miyaura cross-coupling.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

A Self-Validating Protocol for Suzuki-Miyaura Coupling

This protocol is designed to be robust and adaptable for a range of aryl and heteroaryl halides.

-

Reaction Setup: In a reaction vessel, combine this compound (1.2 equiv.), the aryl/heteroaryl halide (1.0 equiv.), and a suitable base such as potassium carbonate or cesium carbonate (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Solvent and Catalyst Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, DMF, or toluene) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02-0.05 equiv.).

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Field-Proven Insight: Application in the Synthesis of Kinase Inhibitors

The indazole scaffold is a prominent feature in numerous kinase inhibitors, with several indazole-containing drugs approved for cancer therapy.[1] A particularly relevant application of this compound is in the synthesis of inhibitors targeting Polo-like kinase 4 (PLK4).

The Role of PLK4 in Cancer

PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[12][13] Overexpression of PLK4 is observed in a variety of cancers and is associated with centrosome amplification, which can lead to chromosomal instability and aneuploidy – hallmarks of cancer.[14][15] Consequently, inhibiting PLK4 is a promising therapeutic strategy to selectively target cancer cells.[14]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 7. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of ( E )-4-(3-arylvinyl-1 H -indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of br ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02518A [pubs.rsc.org]

- 14. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld [bioworld.com]

physicochemical properties of 1,4-Dimethyl-1H-indazole-5-boronic acid

An In-Depth Technical Guide to 1,4-Dimethyl-1H-indazole-5-boronic acid

Foreword: Beyond the Catalog Entry

To the researcher, scientist, and drug developer, a chemical reagent is more than a CAS number and a molecular weight. It is a tool, a building block, a key that unlocks new molecular architectures. This compound is one such key, finding its principal role as a versatile coupling partner in modern synthetic chemistry. This guide moves beyond the surface-level data to provide a comprehensive technical overview, grounded in the practical realities of the laboratory. We will explore not just what its properties are, but why they matter, and how to verify them, ensuring the integrity of your research from the moment the vial is opened.

Molecular Profile and Physicochemical Significance

This compound is an organoboron compound featuring a dimethylated indazole heterocycle. This structure is of significant interest in medicinal chemistry, as the indazole core is a recognized pharmacophore present in numerous biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[1][2][3][4] The boronic acid moiety (-B(OH)₂) is the compound's reactive handle, primarily enabling its participation in palladium-catalyzed cross-coupling reactions.[2][3][5]

The strategic placement of the two methyl groups is critical. The N1-methylation prevents the formation of regioisomers that can arise in couplings with NH-free indazoles, simplifying reaction outcomes. The C4-methyl group provides steric and electronic influence, which can modulate the compound's reactivity and the properties of the final products.

Below is a summary of its core physicochemical properties. It is important to note that while fundamental data are readily available, extensive experimental characterization such as a precise melting point and pKa for this specific derivative is not widely published in peer-reviewed literature, a common reality for specialized building blocks.

| Property | Value / Description | Source / Rationale |

| Chemical Structure | See Figure 1 | - |

| Molecular Formula | C₉H₁₁BN₂O₂ | [2][5] |

| Molecular Weight | 190.01 g/mol | [2][5] |

| CAS Number | 1262512-81-1; 1310405-36-7 | [2][5] |

| Appearance | Typically a white to off-white solid. | General property of related indazole boronic acids.[4] |

| Purity | Commercially available with ≥95% purity. | [2][5] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Poorly soluble in water and nonpolar solvents like hexanes. | General characteristic of functionalized boronic acids and indazoles.[6] |

| pKa | Not experimentally published. The boronic acid moiety is a Lewis acid, with pKa values for arylboronic acids typically in the range of 8-10. The electron-donating nature of the indazole ring may slightly increase this value. | Inferred from general boronic acid chemistry.[7] |

| Storage | Store at 2-8°C under an inert atmosphere. | Recommended by commercial suppliers.[2][8] |

Figure 1: Chemical Structure of this compound

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Laboratory Protocols for Quality Assurance and Characterization

Trust in experimental results begins with trust in the starting materials. A prudent researcher must independently verify the identity, purity, and stability of any critical reagent. The following protocols provide a self-validating workflow for the characterization of this compound.

Analytical Workflow Overview

A sequential approach is recommended to efficiently characterize the material. This workflow ensures that each step builds upon the last, providing a complete picture of the compound's quality.

Figure 3: Recommended Analytical Workflow

Caption: A step-by-step workflow for qualifying the boronic acid.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality: HPLC with UV detection is the workhorse for determining the purity of small organic molecules. It separates the main compound from any impurities, and the area under the peak at a relevant UV wavelength (e.g., 254 nm) provides a quantitative measure of purity. This method is crucial for identifying the presence of starting materials or side-products from the synthesis.

Methodology:

-

Sample Preparation: Prepare a stock solution of ~1 mg/mL in methanol or acetonitrile. Dilute this stock to a working concentration of ~0.1 mg/mL with the mobile phase.

-

Instrumentation & Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 5 µL.

-

-

Data Analysis: Integrate all peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A high-purity sample should exhibit a single major peak.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Causality: While HPLC confirms purity, it does not confirm identity. Mass spectrometry provides the molecular weight of the compound, which is a fundamental identifier. Using Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyles. [9][10]This technique validates that the major peak seen in the HPLC has the correct mass-to-charge ratio (m/z) for the target compound.

Methodology:

-

Instrumentation: Use an LC system coupled to a mass spectrometer with an ESI source. The HPLC conditions can be the same as in Protocol 3.2.

-

MS Parameters (Positive Ion Mode):

-

Scan Range: m/z 50-500.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Expected Ion: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 191.0.

-

Note: Boronic acids can sometimes lose water in the ESI source. Be aware of a potential [M-H₂O+H]⁺ ion. They can also form adducts with solvents. [11]3. Data Analysis: Correlate the retention time of the main peak from the UV chromatogram with the mass spectrum. The spectrum corresponding to the main peak should show a dominant ion at the expected m/z.

-

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Causality: NMR is the gold standard for unambiguous structure confirmation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. This is the definitive step to confirm the precise arrangement of atoms, including the positions of the methyl groups. General spectral data for indazoles can be found in the literature. [12] Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Acquisition:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

-

-

Expected ¹H NMR Signals (Qualitative):

-

Aromatic Protons: Several signals in the ~7.0-8.5 ppm range, corresponding to the protons on the indazole ring.

-

N-Methyl Protons: A singlet at ~3.5-4.5 ppm, integrating to 3H.

-

C-Methyl Protons: A singlet at ~2.0-3.0 ppm, integrating to 3H.

-

B(OH)₂ Protons: A broad singlet, which may be exchangeable with water in the solvent and could appear over a wide range or not be observed.

-

-

Data Analysis: Confirm that the chemical shifts, integration values, and coupling patterns are consistent with the proposed structure of this compound.

Stability and Handling Considerations

Anhydride Formation: A critical, often overlooked property of boronic acids is their propensity to undergo dehydration to form cyclic anhydride trimers known as boroxines. [13]This is a reversible equilibrium. The presence of boroxine does not necessarily indicate impurity in a traditional sense, as it readily reverts to the monomeric boronic acid in the presence of water or during reactions in protic solvents. However, its presence can complicate characterization (e.g., by NMR or MS) and affect the precise weight of the active monomer.

-

Mitigation: Always store the compound in a desiccator at the recommended 2-8°C. [2][8]When weighing, do so quickly to minimize exposure to atmospheric moisture.

pH Sensitivity: Boronic acids exhibit pH-dependent behavior. [5]In basic solutions, the boron atom becomes tetracoordinate, forming the reactive boronate species essential for Suzuki coupling. In strongly acidic conditions, protodeboronation (cleavage of the C-B bond) can occur, although this is generally less of a concern under typical reaction conditions.

Conclusion

This compound is a high-value building block for constructing complex molecules of interest to the pharmaceutical and materials science industries. Its utility is defined by the reactive boronic acid group, while its specificity is enhanced by the dimethylated indazole core. For the research scientist, success with this reagent is predicated on a thorough understanding of its properties and a commitment to rigorous analytical verification. By employing the workflows and protocols detailed in this guide, researchers can proceed with confidence, ensuring the integrity of their chemistry and the reliability of their discoveries.

References

-

Barbera, M. C., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(4), 2535–2547. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 46(29), 5559-5563. Available at: [Link]

-

Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6835-6844. Available at: [Link]

-

Collot, M., et al. (2007). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synthesis, 2007(18), 2887-2895. Available at: [Link]

-

MySkinRecipes. (n.d.). 1,4-dimethyl-1H-indazol-5-yl-5-boronic acid. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). 1H-Indazole-5-boronic acid | 338454-14-1. Retrieved from [Link]

-

Catalan, J., et al. (1987). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 91(13), 3660–3664. Available at: [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Jäkle, F. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Retrieved from [Link]

-

Feenstra, J. S., et al. (2020). In-source Microdroplet Derivatization using Coaxial Contained-Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. Analytical Chemistry, 92(15), 10512–10520. Available at: [Link]

-

Aladdin. (n.d.). This compound(contains varying amounts of Anhydride). Retrieved from [Link]

-

Wang, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6542. Available at: [Link]

-

Kumar, A., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(20), 5757-5763. Available at: [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

Wang, L., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-94. Available at: [Link]

-

ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected boronic acids and their pKa values. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

-

Claramunt, R. M., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 23(11), 2999. Available at: [Link]

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,4-dimethyl-1H-indazol-5-yl-5-boronic acid [myskinrecipes.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Buy this compound | 1262512-81-1; 1310405-36-7 [smolecule.com]

- 6. CAS 915411-01-7: 1H-indazol-7-ylboronic acid | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,6-Dimethyl-1h-indazole-5-boronic acid | 1310383-74-4 [sigmaaldrich.com]

- 9. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]

Introduction: The Convergence of Privileged Scaffolds and Transformative Chemistry

An In-Depth Technical Guide to 1,4-Dimethyl-1H-indazole-5-boronic acid: Synthesis, Application, and Mechanistic Insight

In the landscape of modern drug discovery and materials science, the indazole core represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1] Indazole derivatives are known to exhibit a wide array of biological activities, from anti-inflammatory to potent anti-cancer properties.[1][2][3] The strategic functionalization of this scaffold is paramount to tuning its pharmacological profile.

Parallel to the rise of such scaffolds, the advent of palladium-catalyzed cross-coupling reactions has revolutionized the way chemists construct complex molecules. Among these, the Suzuki-Miyaura coupling, which forges carbon-carbon bonds with exceptional reliability and functional group tolerance, stands as a cornerstone of synthetic chemistry.[4][5][6] The reaction's power lies in the unique reactivity of its key reagents: organoboronic acids.

This guide focuses on a specific, highly functionalized reagent: This compound . We will explore its molecular structure, physicochemical properties, and its pivotal role as a building block in advanced organic synthesis. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical progression from the molecule's fundamental properties to its practical application, grounded in mechanistic understanding and field-proven protocols.

Molecular Profile and Physicochemical Properties

This compound is a boronic acid derivative of a dimethylated indazole core. The methylation at the N1 and C4 positions is not merely decorative; it serves to block potential sites of unwanted side reactions and fine-tunes the electronic properties and spatial orientation of the molecule, which can influence its reactivity and the properties of its downstream products.[7]

The boronic acid group at the C5 position is the molecule's reactive handle, enabling its participation in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[7][8]

Molecular Structure:

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BN₂O₂ | [7][8][9] |

| Molecular Weight | 190.01 g/mol | [7][8][9] |

| CAS Number | 1310405-36-7 | [7][8][9] |

| Typical Purity | ≥95% | [7][8][9] |

| Physical Form | Solid | [10][11][12] |

| Recommended Storage | 2-8°C, Inert atmosphere | [8] |

Conceptual Synthesis Pathway

The synthesis of this compound is a multi-step process that leverages fundamental organic reactions to build the target molecule. While specific, published protocols for this exact molecule are proprietary, a logical and scientifically sound pathway can be constructed based on established chemical principles.[7]

The process generally involves three key stages:

-

Indazole Core Formation : The bicyclic indazole ring system is constructed first, typically from substituted hydrazines and carbonyl compounds.

-

Strategic Methylation : Methyl groups are selectively introduced at the N1 and C4 positions using appropriate methylating agents like dimethyl sulfate or methyl iodide. This step is crucial for defining the molecule's final structure.

-

Boronation : The final, critical step is the introduction of the boronic acid moiety at the C5 position. This can be achieved through various methods, including lithium-halogen exchange followed by quenching with a trialkyl borate, or through a palladium-catalyzed borylation reaction on a halogenated precursor.

Caption: Conceptual workflow for the synthesis of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura reaction, enabling the construction of biaryl or vinyl-aryl linkages. This reaction is a cornerstone of modern medicinal chemistry for synthesizing complex molecular architectures.[2]

Mechanistic Overview: The Palladium Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6][7] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition : A low-valent Palladium(0) species reacts with an organic halide (or triflate), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-determining step.[7]

-

Transmetalation : This is the key step where the indazole moiety is transferred from boron to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the indazole group to the palladium, displacing the halide.[6][7]

-

Reductive Elimination : The two organic partners (the indazole and the group from the organic halide) are expelled from the palladium coordination sphere, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a representative, self-validating system for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Objective: To synthesize 5-(Aryl)-1,4-dimethyl-1H-indazole.

Materials:

-

This compound (1.1 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equivalents)

-

Solvent System (e.g., Dioxane/Water or Toluene/Water, typically 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask or pressure vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.1 eq), and the base (2.0 eq).

-

Inerting: Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) three times. This process removes oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water). The solvent choice is critical for solubility of all components and reaction rate. Water is often necessary for the base to function effectively and to facilitate the transmetalation step.

-

Catalyst Addition: Add the palladium catalyst to the flask. The flask may be briefly opened under a strong positive flow of inert gas for this addition.

-

Expertise: For air-sensitive catalysts, this is the most critical step. Adding the catalyst last ensures it is introduced into a fully inert environment.

-

-

Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir vigorously for the prescribed time (e.g., 4-16 hours). Reaction progress should be monitored by TLC or LC-MS.

-

Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove the inorganic base and salts. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure biaryl product.

Applications in Drug Discovery and Materials Science

The indazole-aryl linkage formed using this reagent is a common feature in a multitude of high-value molecules.

-

Medicinal Chemistry : This building block is particularly valuable for synthesizing kinase inhibitors, which are a major class of anti-cancer drugs. The indazole scaffold can form key hydrogen bonds within the ATP-binding pocket of kinases, and the attached aryl group can be tailored to target specific sub-pockets, enhancing potency and selectivity. It is also used in developing anti-inflammatory agents and mTOR inhibitors for cancer treatment.[8][13]

-

Materials Science : The resulting biaryl structures can be incorporated into conjugated organic systems. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their specific electronic and optical properties.[7]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

-

Handling : AVOID CONTACT WITH SKIN, EYES, AND CLOTHING.[14] Handle in a well-ventilated area or a chemical fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][16] Minimize dust generation.[14]

-

Storage : Store in a tightly-closed container in a cool, dry place.[14][15] Recommended storage temperature is between 2-8°C.[8] The compound may be sensitive to moisture and air.[17]

-

Toxicology : The chemical, physical, and toxicological properties of this specific substance have not been thoroughly investigated.[14] Treat it as a potentially hazardous substance. It is not classified as a known carcinogen by ACGIH, NTP, or OSHA.[14]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[15][17] Discharge into the environment must be avoided.[14]

Conclusion

This compound is a sophisticated and highly valuable building block for modern organic synthesis. Its carefully designed structure combines the privileged indazole scaffold with the versatile reactivity of a boronic acid, making it an essential tool for creating complex molecules. Its primary application in the robust and reliable Suzuki-Miyaura cross-coupling reaction provides chemists in drug discovery and materials science with a powerful method to forge C-C bonds, enabling the synthesis of next-generation pharmaceuticals and advanced materials. A thorough understanding of its properties, the mechanism of its core reaction, and proper handling protocols allows researchers to fully harness its synthetic potential.

References

- Smolecule. (n.d.). Buy this compound | 1262512-81-1; 1310405-36-7.

- AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET.

- MySkinRecipes. (n.d.). 1,4-dimethyl-1H-indazol-5-yl-5-boronic acid.

- Chem-Impex. (n.d.). 1H-Indazole-5-boronic acid.

- Sigma-Aldrich. (n.d.). 1H-Indazole-5-boronic acid hydrochloride.

- Sigma-Aldrich. (n.d.). 1-Methyl-1H-indazole-5-boronic acid.

- Fisher Scientific. (2025). SAFETY DATA SHEET for 1H-Indazole-5-boronic acid.

- Fisher Scientific. (2025). SAFETY DATA SHEET for Indazole.

- RSC Advances. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar.

- Fisher Scientific. (2025). SAFETY DATA SHEET for 1-Methyl-1H-indazole-4-boronic acid pinacol ester.

- Journal of the American Chemical Society. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.

- Sigma-Aldrich. (n.d.). 1H-Indazole-5-boronic acid.

- Sigma-Aldrich. (n.d.). 1-Methyl-1H-indazole-5-boronic acid.

- Sigma-Aldrich. (n.d.). Suzuki-Miyaura Cross-Coupling Reagents.

- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Sigma-Aldrich. (n.d.). 1H-Indazole-5-boronic acid ≥ 95%.

- Sigma-Aldrich. (n.d.). 1,6-Dimethyl-1h-indazole-5-boronic acid.

- RSC Advances. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. CONICET.

- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube.

- Sigma-Aldrich. (n.d.). 1H-Indazole-5-boronic acid ≥95% Applications.

- A2B Chem. (n.d.). This compound(contains varying amounts of Anhydride).

- Wikipedia. (n.d.). Indazole.

Sources

- 1. Indazole - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Buy this compound | 1262512-81-1; 1310405-36-7 [smolecule.com]

- 8. 1,4-dimethyl-1H-indazol-5-yl-5-boronic acid [myskinrecipes.com]

- 9. labsolu.ca [labsolu.ca]

- 10. 1-Methyl-1H-indazole-5-boronic acid | 590418-08-9 [sigmaaldrich.com]

- 11. 1-Methyl-1H-indazole-5-boronic acid | 590418-08-9 [sigmaaldrich.com]

- 12. 1H-吲唑-5-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.cn]

- 13. 1H-Indazole-5-boronic acid = 95 338454-14-1 [sigmaaldrich.com]

- 14. afgsci.com [afgsci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

solubility of 1,4-Dimethyl-1H-indazole-5-boronic acid in organic solvents

An In-depth Technical Guide to the Solubility of 1,4-Dimethyl-1H-indazole-5-boronic Acid in Organic Solvents

Abstract

Introduction: The Strategic Importance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid indazole scaffold, coupled with the versatile reactivity of the boronic acid moiety, makes it a valuable precursor for the synthesis of complex organic molecules, particularly in the development of kinase inhibitors and other targeted therapies.[1] The dimethyl substitution pattern on the indazole ring can influence its metabolic stability and binding affinity to biological targets.[2]

The solubility of an active pharmaceutical ingredient (API) or its synthetic intermediates in organic solvents is a critical parameter that governs every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability. A thorough understanding of the solubility profile of this compound is therefore essential for:

-

Reaction Optimization: Ensuring efficient mass transfer and reaction kinetics during synthetic transformations such as the Suzuki-Miyaura cross-coupling reaction.[2]

-

Purification and Crystallization: Selecting appropriate solvent systems for effective removal of impurities and for obtaining the desired crystalline form.

-

Formulation Development: Identifying suitable solvents for the preparation of stable and bioavailable drug products.

Molecular Structure and Physicochemical Properties

The solubility of this compound is dictated by its molecular structure, which features both polar and non-polar functionalities.

Caption: Molecular structure of this compound.

Key structural features influencing solubility include:

-

The Indazole Core: A bicyclic aromatic system that contributes to the molecule's rigidity and potential for π-π stacking interactions.

-

The Boronic Acid Group (-B(OH)₂): A polar, acidic functional group capable of forming hydrogen bonds as both a donor and an acceptor.[3] This group is also known to form cyclic anhydrides (boroxines) upon dehydration, which can impact solubility.[4]

-

Methyl Groups (-CH₃): These non-polar substituents at the 1 and 4 positions increase the lipophilicity of the molecule.

Theoretical Framework for Solubility

The adage "like dissolves like" provides a foundational principle for predicting solubility. The solubility of this compound in a given organic solvent will depend on the interplay of intermolecular forces between the solute and the solvent molecules.

-

Polar Solvents: Protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, acetonitrile) are expected to be effective at solvating the polar boronic acid group through hydrogen bonding and dipole-dipole interactions.

-

Non-Polar Solvents: Solvents with low polarity (e.g., hydrocarbons like methylcyclohexane) are generally poor solvents for boronic acids due to their inability to effectively solvate the polar functional groups.[5][6]

-

Intermediate Polarity Solvents: Solvents like chloroform and ethers (e.g., dipropyl ether) may offer a balance of interactions, solvating both the polar and non-polar regions of the molecule, leading to moderate to good solubility.[4][5]

Quantitative Solubility Data

As of the date of this publication, specific experimental data on the solubility of this compound in a range of organic solvents is not available in the peer-reviewed literature or on commercially available technical data sheets.[2] However, based on studies of structurally similar compounds like phenylboronic acid and its derivatives, a qualitative solubility profile can be anticipated.[4][5]

To illustrate how such data would be presented, the following table provides a hypothetical summary of solubility data that could be obtained through experimental determination.

| Solvent | Solvent Type | Expected Solubility (at 25°C) |

| Methanol | Polar Protic | High |

| Acetone | Polar Aprotic | High |

| Acetonitrile | Polar Aprotic | Moderate to High |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Moderate to High |

| Dichloromethane (DCM) | Halogenated | Moderate |

| Chloroform | Halogenated | Moderate |

| Toluene | Aromatic Hydrocarbon | Low |

| Methylcyclohexane | Aliphatic Hydrocarbon | Very Low |

Experimental Protocol for Solubility Determination: The Dynamic Method

For a rigorous and reproducible determination of the solubility of this compound, the dynamic (or synthetic) method is highly recommended.[3][4][5] This technique involves monitoring the dissolution of the solid in a liquid upon controlled heating to identify the equilibrium solubility temperature for a specific composition.

Rationale for the Dynamic Method

The dynamic method offers several advantages for boronic acids:

-

Reliability: It provides accurate and reproducible solubility data.

-

Efficiency: A full solubility curve can be generated in a reasonable timeframe.

-

Minimizes Degradation: The controlled heating rate can minimize the risk of thermal degradation of the analyte.

-

Addresses Dehydration: This method is suitable for compounds like boronic acids that can undergo dehydration to form boroxines, as the equilibrium is approached from a two-phase system.[4]

Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for determining solubility.

Caption: Workflow for the dynamic method of solubility determination.

Detailed Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound and the chosen organic solvent into a jacketed glass vessel to create a biphasic sample of a known composition. The use of an analytical balance is crucial for accuracy.

-

-

Heating and Stirring:

-

The vessel is connected to a circulating bath to control the temperature precisely.

-

The sample is heated at a slow, constant rate (e.g., 0.1 K/min) while being vigorously stirred with a magnetic stirrer.[3] This ensures that the system remains at thermal equilibrium and that the dissolution is not limited by mass transfer.

-

-

Turbidity Monitoring:

-

Equilibrium Temperature Determination:

-

The temperature at which the last solid particles dissolve is identified by a sharp increase in the measured light intensity, indicating a clear, single-phase solution.[3] This temperature is recorded as the equilibrium solubility temperature for that specific composition.

-

-

Data Collection and Analysis:

-

The procedure is repeated for a range of different compositions of solute and solvent.

-

The collected data is used to construct a solubility curve, typically by plotting the mole fraction of the solute as a function of the equilibrium temperature.

-

Practical Implications for Researchers

A comprehensive understanding of the solubility of this compound is paramount for its effective use. The following are key considerations for laboratory practice:

-

Solvent Selection for Synthesis: For reactions like Suzuki-Miyaura coupling, a solvent system that fully dissolves the boronic acid and other reactants at the reaction temperature is essential for achieving high yields and predictable reaction kinetics. Ethers like THF or polar aprotic solvents may be good starting points.

-

Crystallization and Purification: The significant difference in solubility between polar solvents (high solubility) and non-polar hydrocarbons (low solubility) can be exploited for purification.[5] Recrystallization from a binary solvent system (e.g., acetone/heptane) is likely to be an effective strategy.

-

Stability Considerations: Boronic acids can exhibit pH-dependent stability.[2] When working with aqueous or protic systems, it is important to be aware of the potential for degradation or the formation of boronate complexes.

Conclusion

While quantitative solubility data for this compound in organic solvents is not yet publicly documented, this guide provides a robust framework for understanding and experimentally determining this critical physicochemical property. By leveraging the established principles of boronic acid chemistry and employing reliable methodologies such as the dynamic method, researchers can generate the necessary data to optimize synthetic processes, streamline purification, and accelerate the development of novel therapeutics based on this important molecular scaffold.

References

-

Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 864-879. Available from: [Link]

-

Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4496-4504. Available from: [Link]

-

World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1010. Available from: [Link]

-

ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid... [Diagram]. Available from: [Link]

-

ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available from: [Link]

- Pawar, P. A., & Solanki, P. R. (2013). Solubility determination in drug discovery and development. Journal of Drug Delivery and Therapeutics, 3(4), 153-163.

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. Available from: [Link]

-

ACS Publications. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Available from: [Link]

-

Reddit. (2023). Boronic acids being gooey. r/OrganicChemistry. Available from: [Link]

Sources

An In-depth Technical Guide to 1,4-Dimethyl-1H-indazole-5-boronic acid: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 1,4-Dimethyl-1H-indazole-5-boronic acid, a key building block in modern medicinal chemistry and materials science. While a singular, seminal report on its initial discovery and synthesis is not readily apparent in publicly accessible literature, this document consolidates established synthetic strategies for analogous compounds to propose a robust and logical pathway for its preparation. The guide delves into the mechanistic underpinnings of the synthetic steps, outlines the physicochemical properties of the title compound, and explores its significant applications, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile reagent.

Introduction: The Significance of the Indazole Scaffold and Boronic Acids in Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, imparts favorable pharmacokinetic and pharmacodynamic properties. This has led to the development of several successful drugs containing the indazole moiety, targeting a wide range of diseases.

Boronic acids and their derivatives have also emerged as indispensable tools in synthetic organic chemistry and drug development. Their ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures.[1] The boronic acid functional group is also known to interact with biological targets, further enhancing its utility in medicinal chemistry.

This compound combines these two valuable pharmacophores, making it a highly sought-after building block for the synthesis of novel therapeutic agents and advanced materials.

Proposed Synthesis of this compound

While the first specific reported synthesis of this compound is not definitively documented in readily available literature, a logical and efficient synthetic route can be constructed based on well-established methodologies for the preparation of substituted indazoles and their boronic acid derivatives. The proposed synthesis involves a multi-step sequence, beginning with the formation of the indazole core, followed by methylation and subsequent boronation.

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a three-stage process:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Stage 1: Synthesis of 4-Methyl-1H-indazole

A common route to the indazole core involves the cyclization of an appropriately substituted aniline derivative.

-